1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
The compound “1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 2 and 5 positions with methyl groups, at the 1 position with a 4-isopropylphenyl group, and at the 3 position with a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the methyl and carboxylic acid groups, and the attachment of the 4-isopropylphenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the electron-withdrawing carboxylic acid group, and the electron-donating methyl and isopropylphenyl groups. These groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification, or amide formation. The aromatic pyrrole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Suzuki–Miyaura Coupling
- IPDMP’s Role : IPDMP serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use .
Drug Design and Delivery
- Stability : Although boronic acids and their esters are considered for drug design and neutron capture therapy, they are marginally stable in water .
Antioxidant and Antimicrobial Properties
- Synthesis : IPDMP derivatives have been synthesized using nano Cu2O as a catalyst. These compounds exhibit antioxidant and antimicrobial activities .
Future Directions
properties
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-11(3)9-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSEIACOQQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
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